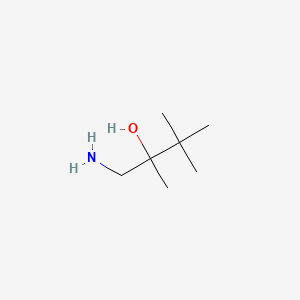

1-Amino-2,3,3-trimethylbutan-2-ol

Description

1-Amino-2,3,3-trimethylbutan-2-ol is a branched amino alcohol with the molecular formula C₇H₁₇NO (free base) and C₇H₁₇NO·HCl (hydrochloride salt, molecular weight 225.76) . Its structure features a tertiary alcohol group adjacent to an amino group, with three methyl substituents at positions 2, 3, and 2.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

1-amino-2,3,3-trimethylbutan-2-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2,3)7(4,9)5-8/h9H,5,8H2,1-4H3 |

InChI Key |

YZEIOPWSQISDKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,3,3-trimethylbutan-2-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylbutan-2-ol with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-Amino-2,3,3-trimethylbutan-2-ol may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Amino-2,3,3-trimethylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tertiary alcohol group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique branching and functional groups differentiate it from analogs. Key comparisons include:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Branching Pattern |

|---|---|---|---|---|

| 1-Amino-2,3,3-trimethylbutan-2-ol | C₇H₁₇NO | 131.22 (free base) | Amino, tertiary alcohol | 2,3,3-Trimethyl |

| (S)-2-Amino-3-methylbutan-1-ol | C₅H₁₃NO | 103.16 | Amino, primary alcohol | 3-Methyl |

| 1-Methoxy-2,3,3-trimethylbutan-2-ol | C₈H₁₈O₂ | 146.23 | Methoxy, tertiary alcohol | 2,3,3-Trimethyl |

| 2,3,3-Trimethylbutan-2-ol | C₇H₁₆O | 116.20 | Tertiary alcohol | 2,3,3-Trimethyl |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | Primary alcohol, alkene | 3-Methyl |

Key Observations :

- The amino group in the target compound increases polarity compared to analogs with methoxy or hydroxyl groups .

Physicochemical Properties

Data from literature and catalogs highlight critical differences:

Biological Activity

1-Amino-2,3,3-trimethylbutan-2-ol (also known as TMB or 1-amino-2,3,3-trimethyl-2-butanol) is an organic compound with significant biological activity. Its unique structural features contribute to its potential applications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of TMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-amino-2,3,3-trimethylbutan-2-ol can be represented as follows:

This compound features a tertiary alcohol and an amino group that play crucial roles in its biological interactions.

1-Amino-2,3,3-trimethylbutan-2-ol exhibits various biological activities through several mechanisms:

- Enzyme Modulation : TMB can act as an inhibitor or activator of specific enzymes. For example, it has been shown to influence the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antioxidant Properties

TMB has demonstrated antioxidant activity, which is critical in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of TMB. It has been found to enhance neuronal survival and reduce apoptosis in various cellular models.

Anti-inflammatory Activity

TMB exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways. This property makes it a candidate for treating inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of TMB:

- Neuroprotection in Animal Models : A study conducted on rodents showed that TMB administration led to significant improvements in cognitive function following induced oxidative stress. The results indicated reduced markers of neuronal damage and inflammation.

- In Vitro Studies on Cancer Cells : In vitro experiments demonstrated that TMB could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.

Data Table: Summary of Biological Activities

Q & A

Q. What safety considerations are critical when handling 1-Amino-2,3,3-trimethylbutan-2-ol in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.